molecular formula C21H23FN6O3S B2620113 6-[[4-(4-fluorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852153-97-0

6-[[4-(4-fluorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

Cat. No. B2620113
CAS RN: 852153-97-0
M. Wt: 458.51
InChI Key: QDDMWXJAOKDESG-UHFFFAOYSA-N
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Description

6-[[4-(4-fluorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H23FN6O3S and its molecular weight is 458.51. The purity is usually 95%.
BenchChem offers high-quality 6-[[4-(4-fluorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[[4-(4-fluorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Research has focused on the synthesis of novel heterocyclic compounds, including those with pyrimidine dione structures. These compounds are synthesized through efficient routes and are characterized using spectral techniques and computational methods. For instance, studies have demonstrated the synthesis of novel heterocycle derivatives with detailed structural, spectral, and computational exploration, highlighting their potential for further chemical and biological applications (Ashraf et al., 2019).

Chemical Properties and Reactivity

The chemical reactivity of similar compounds has been analyzed through various reactions, including cyclization and alkylation, leading to the formation of derivatives with potential chemical and biological significance. This area of research helps in understanding the chemical behavior and potential applications of these compounds in various fields, including medicinal chemistry and materials science (Mekuskiene & Vainilavicius, 2006).

Antiproliferative and Biological Activities

Compounds with pyrimidine-2,4-dione structures have been evaluated for their antiproliferative activities, indicating their potential as anticancer agents. Research includes the synthesis of silver(I) complexes with significant antiproliferative activity in aqueous media, highlighting the potential of these compounds in developing new therapeutic agents (Jaros et al., 2019).

Enzyme Inhibition and Potential Therapeutic Applications

Some derivatives have been studied for their urease inhibition activity, providing insights into their potential therapeutic applications. This includes the evaluation of substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones for their in vitro urease inhibition, offering a pathway for the development of new drugs targeting specific enzymes (Rauf et al., 2010).

properties

IUPAC Name

6-[[4-(4-fluorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O3S/c1-13-6-8-27(9-7-13)19(30)12-32-21-26-25-17(10-15-11-18(29)24-20(31)23-15)28(21)16-4-2-14(22)3-5-16/h2-5,11,13H,6-10,12H2,1H3,(H2,23,24,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDMWXJAOKDESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[[4-(4-fluorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

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